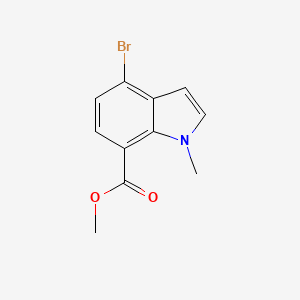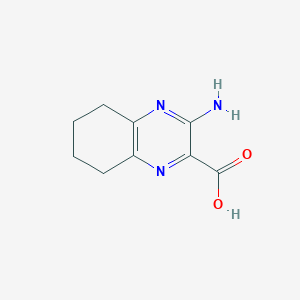
Methyl 1,3-dimethylindole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,3-dimethylindole-4-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are important molecules in cell biology and have various biologically vital properties
Preparation Methods
The synthesis of Methyl 1,3-dimethylindole-4-carboxylate typically involves the reaction of indole derivatives with methylating agents. One common method is the methylation of 1-hydroxyindole-3-carboxylate using methyl iodide (MeI) in the presence of a base such as sodium acetate (NaOAc) in tetrahydrofuran (THF) solvent . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl 1,3-dimethylindole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of alcohols or other reduced products.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Scientific Research Applications
Methyl 1,3-dimethylindole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 1,3-dimethylindole-4-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. For example, they can inhibit pro-survival pathways, induce apoptosis, and regulate key microRNAs (miRNAs) involved in cellular processes .
Comparison with Similar Compounds
Methyl 1,3-dimethylindole-4-carboxylate can be compared with other indole derivatives such as:
Methyl 1-hydroxyindole-3-carboxylate: Similar in structure but with a hydroxyl group at the 1-position, leading to different reactivity and biological properties.
Indole-3-acetic acid: A plant hormone with a carboxylate group at the 3-position, widely studied for its role in plant growth and development.
1,3-Dimethylindole: Lacks the carboxylate group, making it less reactive in certain chemical reactions but still valuable in synthetic chemistry.
Properties
Molecular Formula |
C12H13NO2 |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
methyl 1,3-dimethylindole-4-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-8-7-13(2)10-6-4-5-9(11(8)10)12(14)15-3/h4-7H,1-3H3 |
InChI Key |
YBDBRFLLMBPRFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=CC=CC(=C12)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[(5-tert-Butyl-1,2-oxazol-3-yl)amino]-3-oxopropanoic acid](/img/structure/B13876262.png)







![1-[(3-Hydroxypyrrolidin-3-yl)methyl]pyrrolidin-2-one](/img/structure/B13876319.png)
